(S)-2-Amino-N-(2-fluoro-benzyl)-propionamide
Overview
Description
(S)-2-Amino-N-(2-fluoro-benzyl)-propionamide is a chiral compound with a specific stereochemistry, characterized by the presence of an amino group, a fluoro-substituted benzyl group, and a propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-fluoro-benzyl)-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Amino-propionamide and 2-Fluoro-benzyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The (S)-2-Amino-propionamide is reacted with 2-Fluoro-benzyl chloride in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-fluoro-benzyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce primary or secondary amines.
Scientific Research Applications
(S)-2-Amino-N-(2-fluoro-benzyl)-propionamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It is employed in studies investigating enzyme-substrate interactions and receptor binding affinities.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-fluoro-benzyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted benzyl group enhances its binding affinity and selectivity towards these targets, leading to desired biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or act as a ligand for receptors.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-N-benzyl-propionamide: Lacks the fluoro substitution, resulting in different binding properties and biological activity.
(S)-2-Amino-N-(2-chloro-benzyl)-propionamide: Contains a chloro group instead of a fluoro group, which affects its reactivity and interactions.
(S)-2-Amino-N-(2-methyl-benzyl)-propionamide: The methyl group alters the compound’s steric and electronic properties.
Uniqueness
(S)-2-Amino-N-(2-fluoro-benzyl)-propionamide is unique due to the presence of the fluoro group, which imparts distinct electronic and steric effects. This enhances its binding affinity and selectivity, making it a valuable compound in medicinal chemistry and other applications.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-fluorophenyl)methyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-7(12)10(14)13-6-8-4-2-3-5-9(8)11/h2-5,7H,6,12H2,1H3,(H,13,14)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLJGQIBRHILEF-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CC=CC=C1F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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